molecular formula C9H9ClO4S B159549 Methyl 2-(chlorosulfonyl)-3-methylbenzoate CAS No. 126535-26-0

Methyl 2-(chlorosulfonyl)-3-methylbenzoate

Cat. No. B159549
M. Wt: 248.68 g/mol
InChI Key: YZNFOAXNTIGWQG-UHFFFAOYSA-N
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Description

Methyl 2-(chlorosulfonyl)benzoate is a white to beige or pink crystalline powder . It is used as an intermediate in the production of pharmaceuticals, saccharin, dyes, and pigments .


Synthesis Analysis

The synthesis of Methyl 2-(chlorosulfonyl)benzoate involves a continuous-flow diazotization process . This process addresses several challenges associated with the traditional method, such as potential hazards due to the strongly exothermic and thermally unstable nature of the diazonium intermediate, and severe coupled side reactions . The continuous-flow methodology allows for a rapid synthesis with a higher total yield compared to the traditional method .


Molecular Structure Analysis

The molecular formula of Methyl 2-(chlorosulfonyl)benzoate is C8H7ClO4S . The InChI Key is HUNUAFNLLYVTQD-UHFFFAOYSA-N .


Chemical Reactions Analysis

The [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) with alkenes is a key reaction involving compounds with a chlorosulfonyl group . Electron-deficient alkenes react via a concerted pathway, while most alkenes, especially electron-rich ones, react via a single electron transfer (SET) pathway to give a 1,4-diradical intermediate .


Physical And Chemical Properties Analysis

Methyl 2-(chlorosulfonyl)benzoate is a white to beige or pink crystalline powder . It reacts with water and is moisture sensitive . It has a molecular weight of 234.66 .

Scientific Research Applications

Efficient Synthesis Techniques

An innovative approach for the synthesis of Methyl 2-(chlorosulfonyl)benzoate involves continuous-flow diazotization. This method successfully reduces side reactions like hydrolysis, even in the presence of high concentrations of hydrochloric acid, demonstrating an efficient synthesis process with improved yield and purity (Yu et al., 2016).

Chemical Reaction and Derivative Formation

Research on benzoxazolin-2-ones and their derivatives highlights the synthesis of 6-chlorosulfonyl derivatives through chlorosulfonation. This process leads to the formation of sulfonic acids and various amides, showcasing the versatility of chlorosulfonyl compounds in chemical transformations (Karimova et al., 2011).

Antimicrobial Activity

A study on the synthesis and antimicrobial activity of bifunctional sulfonamide-amide derivatives, initiated from 4-methyl benzoic acid and chlorosulfonic acid, revealed significant antibacterial and antifungal effects. These findings suggest potential applications in developing new antimicrobial agents (Abbavaram & Reddyvari, 2013).

Agricultural Applications

The use of Methyl 2-(chlorosulfonyl)-3-methylbenzoate derivatives in agricultural settings is evident from the study on the herbicide triflusulfuron-methyl. This research illustrates the molecule's structural features and interactions, providing insights into its action mechanism and potential for controlling weeds in crops (Mereiter, 2011).

Material Science and Polymers

In the field of material science, the doping of polyaniline with benzoic acid and its derivatives, including 2-chlorobenzoic acid, demonstrates the modification of electrical conductivity and thermal stability. This research opens avenues for the use of Methyl 2-(chlorosulfonyl)-3-methylbenzoate in developing advanced polymeric materials with tailored properties (Amarnath & Palaniappan, 2005).

Safety And Hazards

Methyl 2-(chlorosulfonyl)benzoate is considered hazardous . It is corrosive and can cause skin and eye irritation, and respiratory system damage . It should be handled with personal protective equipment and should not be ingested, inhaled, or allowed to come into contact with skin or eyes .

properties

IUPAC Name

methyl 2-chlorosulfonyl-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-6-4-3-5-7(9(11)14-2)8(6)15(10,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNFOAXNTIGWQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00888926
Record name Benzoic acid, 2-(chlorosulfonyl)-3-methyl-, methyl ester
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Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(chlorosulfonyl)-3-methylbenzoate

CAS RN

126535-26-0
Record name Benzoic acid, 2-(chlorosulfonyl)-3-methyl-, methyl ester
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Record name Benzoic acid, 2-(chlorosulfonyl)-3-methyl-, methyl ester
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Record name Benzoic acid, 2-(chlorosulfonyl)-3-methyl-, methyl ester
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Record name Benzoic acid, 2-(chlorosulfonyl)-3-methyl-, methyl ester
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Record name Methyl 2-chlorosulfonyl-3-methylbenzoate
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